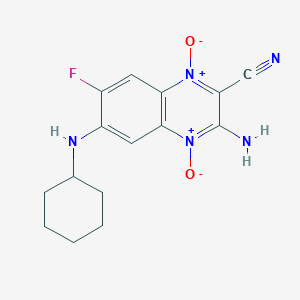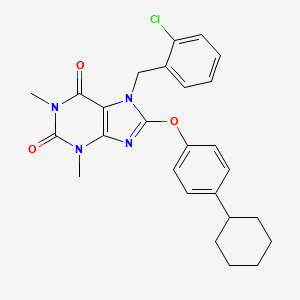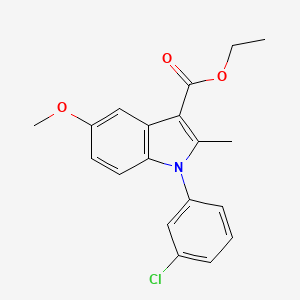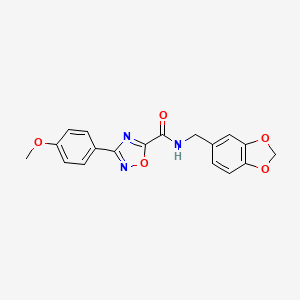
3-Amino-6-(cyclohexylamino)-7-fluoroquinoxaline-2-carbonitrile 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted benzene derivative with a suitable pyrazine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, may be applied to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The amino, cyano, and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .
Scientific Research Applications
2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3-CYANO-4-ARYL-4H-CHROMENES: These compounds share the amino and cyano groups but differ in their core structure and substituents.
2-AMINO-4H-PYRAN-3-CARBONITRILE DERIVATIVES: These compounds also contain amino and cyano groups but have a pyran ring instead of a quinoxaline ring.
Uniqueness
Its combination of amino, cyano, cyclohexylamino, and fluoro groups offers unique reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H16FN5O2 |
|---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
3-amino-6-(cyclohexylamino)-7-fluoro-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile |
InChI |
InChI=1S/C15H16FN5O2/c16-10-6-12-13(21(23)15(18)14(8-17)20(12)22)7-11(10)19-9-4-2-1-3-5-9/h6-7,9,19H,1-5,18H2 |
InChI Key |
CFMVRBKTGSRBDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC3=C(C=C2F)[N+](=C(C(=[N+]3[O-])N)C#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15003468.png)
![N'-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B15003482.png)
![5-Chloro-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15003487.png)
![methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15003494.png)
![1-[2-(4-chlorophenyl)ethyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15003498.png)
![3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15003503.png)
![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-](/img/structure/B15003511.png)


![2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B15003522.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B15003529.png)
![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15003542.png)

![N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15003559.png)
